molecular formula C23H24ClNO5 B10875702 ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate

ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B10875702
M. Wt: 429.9 g/mol
InChI Key: DEDXIKBAIDKRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group is introduced through a condensation reaction between an aldehyde and an amine, often under dehydrating conditions.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the imino group to an amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Products with oxidized methoxy groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The benzofuran core is known for its biological activity, including antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural complexity and functional diversity.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or pharmaceuticals, due to its reactive functional groups.

Mechanism of Action

The mechanism by which ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The benzofuran core could intercalate with DNA or inhibit enzyme activity, while the imino group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-3-methyl-1-benzofuran-2-carboxylate: Lacks the imino and dimethoxyphenyl groups, making it less versatile.

    4-Chloro-3-methyl-1-benzofuran-2-carboxylic acid: The carboxylic acid form, which is more reactive but less stable.

    2-(3,4-Dimethoxyphenyl)ethylamine: Contains the dimethoxyphenyl group but lacks the benzofuran core.

Uniqueness

Ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, a chloro substituent, and an imino group linked to a dimethoxyphenyl moiety

This detailed overview highlights the complexity and potential of this compound in various scientific fields

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

ethyl 4-chloro-5-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C23H24ClNO5/c1-5-29-23(26)22-14(2)20-18(30-22)9-7-16(21(20)24)13-25-11-10-15-6-8-17(27-3)19(12-15)28-4/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

DEDXIKBAIDKRTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.